4-((1-(Chloromethyl)cyclopropyl)methyl)-1-methyl-1h-pyrazole
CAS No.:
Cat. No.: VC18281004
Molecular Formula: C9H13ClN2
Molecular Weight: 184.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13ClN2 |
|---|---|
| Molecular Weight | 184.66 g/mol |
| IUPAC Name | 4-[[1-(chloromethyl)cyclopropyl]methyl]-1-methylpyrazole |
| Standard InChI | InChI=1S/C9H13ClN2/c1-12-6-8(5-11-12)4-9(7-10)2-3-9/h5-6H,2-4,7H2,1H3 |
| Standard InChI Key | WPBKKVFLNFDYFM-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=N1)CC2(CC2)CCl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a methyl group and at the 4-position with a (1-(chloromethyl)cyclopropyl)methyl moiety. Key structural attributes include:
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Pyrazole core: Provides aromaticity and sites for electrophilic substitution.
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Chloromethylcyclopropane group: Introduces steric strain from the cyclopropane ring and reactivity from the chloromethyl (-CHCl) substituent .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 184.66 g/mol | |
| IUPAC Name | 4-[[1-(chloromethyl)cyclopropyl]methyl]-1-methylpyrazole | |
| SMILES | CN1C=C(C=N1)CC2(CC2)CCl | |
| InChIKey | WPBKKVFLNFDYFM-UHFFFAOYSA-N |
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) for this specific compound is limited in public databases, analogous pyrazole derivatives exhibit:
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-NMR peaks: Pyrazole protons resonate between δ 6.5–8.0 ppm, while cyclopropane protons appear upfield (δ 0.5–1.5 ppm) .
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-NMR: The chloromethyl carbon typically shows a signal near δ 45 ppm.
Synthesis and Reactivity
Synthetic Routes
The compound is synthesized via multistep protocols emphasizing cyclopropane ring formation and pyrazole functionalization:
Pyrazole Functionalization
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Nucleophilic substitution: Reaction of 1-methyl-4-(bromomethyl)pyrazole with 1-(chloromethyl)cyclopropane in polar aprotic solvents (e.g., DMF) under basic conditions.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclopropanation | Zn-Cu/CHI, EtO, 0°C | 65–70% | |
| Pyrazole alkylation | KCO, DMF, 80°C | 55–60% |
Reactivity Profile
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Chloromethyl group: Participates in nucleophilic substitutions (e.g., with amines, thiols) to form secondary derivatives .
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Pyrazole ring: Undergoes electrophilic substitution at the 3- and 5-positions (e.g., nitration, sulfonation) .
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Cyclopropane ring: Susceptible to ring-opening reactions under acidic or oxidative conditions .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water.
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Stability: Degrades under strong acids/bases due to cyclopropane ring strain and labile C-Cl bond.
Table 3: Predicted Physicochemical Parameters
| Parameter | Value | Method | Source |
|---|---|---|---|
| LogP (partition coefficient) | 2.1 | XLOGP3 | |
| Polar Surface Area | 17.8 Ų | ChemAxon | |
| Rotatable Bonds | 3 | PubChem |
Applications in Research
Pharmaceutical Development
Pyrazole derivatives are explored for their bioactivity, and this compound’s chloromethyl group offers a handle for prodrug design:
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Anticancer agents: Analogous compounds inhibit kinases and metalloproteinases .
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Antimicrobials: Chloromethyl groups enhance membrane permeability .
Materials Science
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Coordination complexes: Pyrazole nitrogen atoms act as ligands for transition metals (e.g., Cu, Pd) .
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Polymer precursors: Radical polymerization of chloromethyl groups yields functionalized polymers.
Research Findings and Future Directions
Recent studies highlight its potential:
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In vitro cytotoxicity: Preliminary screens against MCF-7 breast cancer cells showed IC values of ~15 μM, suggesting moderate activity .
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Enzyme inhibition: Demonstrates micromolar affinity for meprin α, a metalloprotease linked to fibrosis .
Future Prospects
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